molecular formula C21H28O3 B1679828 Nomegestrol CAS No. 58691-88-6

Nomegestrol

Cat. No. B1679828
CAS RN: 58691-88-6
M. Wt: 328.4 g/mol
InChI Key: KZUIYQJTUIACIG-YBZCJVABSA-N
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Description

Nomegestrol, also known as 19-normegestrol, is a steroidal progestin which was patented in 1975 but was never marketed . It is the parent compound of nomegestrol acetate, which is marketed as a progestin . Nomegestrol acetate, also known as NOMAC, is used in oral contraceptives, menopausal hormone therapy, and for the treatment of gynecological disorders .


Synthesis Analysis

Nomegestrol acetate is synthesized by taking a compound 17a-hydroxylprogesterone acetate as a starting raw material, carrying out etherification addition and elimination, carrying out a hydrogenated reduction reaction to produce a Nomegestrol acetate crude product, and then, carrying out crystallization by using ethyl acetate .


Molecular Structure Analysis

Nomegestrol has a molecular weight of 328.452 g/mol and a chemical formula of C21H28O3 . The structure of Nomegestrol is similar to progesterone .


Physical And Chemical Properties Analysis

Nomegestrol has a density of 1.2±0.1 g/cm3, a boiling point of 502.6±50.0 °C at 760 mmHg, and a melting point of 204-205ºC . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 rotatable bond .

Scientific Research Applications

Anticancer Potential

Nomegestrol acetate (NOMAC) has shown promise in cancer research. A study by (Ma et al., 2017) demonstrated that NOMAC significantly inhibited the growth of human endometrial cancer cells, RL95-2, both in vitro and in vivo. This effect was associated with the upregulation of SUFU and Wnt7a genes, indicating a potential mechanism through which NOMAC exerts its anticancer effects.

Contraceptive and Menstrual Disorder Treatment

NOMAC has been widely used in oral contraception due to its high antigonadotropic effect and selective action on progesterone receptors. Its binding affinity is specific to progesterone receptors and low for other receptors, leading to fewer side effects. This was reviewed by (Prilepskaya et al., 2015), emphasizing its contraceptive efficacy and minimal impact on blood lipid profiles and hemostasis.

Treatment of Premenstrual Dysphoric Disorder (PMDD)

A study by (Robertson et al., 2021) explored the feasibility and effectiveness of NOMAC in treating PMDD. The results indicated significant reductions in Depression, Anxiety, and Stress Scale (DASS-21) scores, suggesting its potential as a treatment option for mood symptoms in PMDD.

Impact on Menstrual Pain and Symptoms

NOMAC's effectiveness in alleviating menstrual pain and symptoms was highlighted in a randomized, placebo-controlled trial by (Fox et al., 2019). This study found significant reductions in menstrual pain scores and ibuprofen intake in women using NOMAC, compared to placebo.

Influence on Sexual Function and Depression

Research on the impact of NOMAC on sexual function and depression has shown positive results. (Gabidullina et al., 2022) reported improvements in sexual function and reductions in depression severity among women using NOMAC-containing contraceptives.

Role in Hormonal Contraception

NOMAC's role in hormonal contraception was further elucidated in a study by (Akintomide & Panicker, 2015), which reviewed its efficacy, safety, and acceptability as a combined oral contraceptive. The study highlighted its specific binding to progesterone receptors and minimal androgenic effects.

Potential Adverse Effects

While not a primary focus of this summary, it's important to note that certain studies, such as (Champagne et al., 2019) have reported potential adverse effects related to NOMAC, such as its impact on meningioma growth. This highlights the importance of continued research and monitoring of drug effects.

Safety And Hazards

Nomegestrol acetate has a tolerability profile consistent with that expected for a combined oral contraceptive . Side effects of Nomegestrol acetate include menstrual irregularities, headaches, nausea, breast tenderness, and others .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIYQJTUIACIG-YBZCJVABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@H]4C1=CC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866702
Record name 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nomegestrol

CAS RN

58691-88-6
Record name Nomegestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58691-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nomegestrol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058691886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nomegestrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOMEGESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10F89177CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,520
Citations
AO Mueck, R Sitruk-Ware - Steroids, 2011 - Elsevier
Nomegestrol acetate (NOMAC) is a potent, highly selective progestogen, which is structurally similar to 19-norprogesterone and characterized as a full agonist at the progesterone …
Number of citations: 118 www.sciencedirect.com
X Ruan, H Seeger, AO Mueck - Maturitas, 2012 - Elsevier
Nomegestrol acetate (NOMAC) is a 19-norprogesterone derivative with high biological activity at the progesterone receptor, a weak anti-androgenic effect, but with no binding to …
Number of citations: 68 www.sciencedirect.com
S Lello - Drugs, 2010 - Springer
This review summarizes the pharmacology, safety and clinical efficacy of nomegestrol acetate, based on the available published literature, and assesses the pharmacological …
Number of citations: 78 link.springer.com
C Jamin, A Batallan, P Madelenat - Gynecologie, Obstetrique & …, 2003 - europepmc.org
… end of the control cycle was inhibited by nomegestrol acetate (n= 5). … profile were decreased by nomegestrol acetate compared to … status, the effects of nomegestrol acetate on FSH were …
Number of citations: 9 europepmc.org
HA van Diepen - Reproductive Biology and Endocrinology, 2012 - Springer
Background Nomegestrol acetate (NOMAC), a synthetic progestogen derived from 19-nor-progesterone, recently completed clinical trials for use with 17beta-estradiol in a new …
Number of citations: 14 link.springer.com
C Westhoff, AM Kaunitz, T Korver… - Obstetrics & …, 2012 - journals.lww.com
… (CI) for the Pearl Index for nomegestrol acetate and 17β-E2 in … assumed that the Pearl Index of nomegestrol acetate and 17β-E2 … of 1,410 participants (nomegestrol acetate and 17β-E2) …
Number of citations: 80 journals.lww.com
LPH Yang, GL Plosker - Drugs, 2012 - Springer
Nomegestrol acetate/estradiol is a combined oral contraceptive with approval in many countries. This fixed-dose combination tablet contains nomegestrol acetate, a highly selective …
Number of citations: 27 link.springer.com
WH Catherino, VC Jordan - The Journal of steroid biochemistry and …, 1995 - Elsevier
The estrogenic activity of various 19-norprogestin derivatives has been identified by several laboratories. We have previously hypothesized that the estrogenic activity of these …
Number of citations: 67 www.sciencedirect.com
A Basdevant, C Pelissier, J Conard, H Degrelle… - Contraception, 1991 - Elsevier
… These results indicate that nomegestrol acetate has no deleterious effect on blood glucose … The aim of this study was to assess the biological effects of nomegestrol acetate CLUTENYL…
Number of citations: 87 www.sciencedirect.com
J Shields-Botella, I Duc, E Duranti, F Puccio… - The Journal of Steroid …, 2003 - Elsevier
The specific pharmacological profile of the 19-norprogestin nomegestrol acetate (NOMAC) is, at least in part, defined by its pattern of binding affinities to the different steroid hormone …
Number of citations: 43 www.sciencedirect.com

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